5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde is a chemical compound with the molecular formula C₁₃H₆F₆O₂ and a molecular weight of approximately 308.18 g/mol. This compound features a furan ring substituted with a carbaldehyde group at the 2-position and a bis(trifluoromethyl)phenyl group at the 5-position. The presence of trifluoromethyl groups enhances its lipophilicity and may influence its biological activity and reactivity in
The chemical behavior of 5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carbaldehyde can be characterized by various reactions typical for aldehydes and furan derivatives:
Several synthetic routes can be employed to produce 5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carbaldehyde:
5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde serves as a versatile building block in organic synthesis and pharmaceutical development. Its applications include:
Several compounds share structural similarities with 5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carbaldehyde. Here are some notable comparisons:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-(3-Trifluoromethylphenyl)-furan-2-carbaldehyde | C₁₂H₇F₃O | Contains only one trifluoromethyl group; simpler structure may lead to different reactivity. |
| 5-(4-Trifluoromethylphenyl)-furan-2-carbaldehyde | C₁₂H₇F₃O | Trifluoromethyl group located at para position; alters electronic distribution compared to bis-substituted version. |
| 2-(Trifluoromethyl)benzaldehyde | C₈H₅F₃O | Lacks furan ring; primarily used in agrochemical applications due to its reactivity towards nucleophiles. |
The uniqueness of 5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carbaldehyde lies in its dual trifluoromethyl substitution which significantly alters its chemical properties compared to simpler analogs, potentially enhancing its utility in drug development and material science applications .
The synthesis of 5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde through Grignard reagent-based methodologies represents a fundamental approach for incorporating the bis(trifluoromethyl)phenyl moiety into furan-containing structures [1] [2]. The preparation of 3,5-bis(trifluoromethyl)phenyl Grignard reagents requires careful optimization of reaction conditions to ensure both safety and efficiency [2] [3].
The formation of 3,5-bis(trifluoromethyl)phenyl Grignard reagents from the corresponding bromide precursor involves critical parameter optimization [3] [4]. Temperature control emerges as the most crucial factor, with optimal formation occurring at temperatures between 0 and 10 degrees Celsius to minimize solvent loss and enhance safety [4] [5]. Alternative conditions utilizing reflux temperatures between 30 and 35 degrees Celsius have been reported, though these require more stringent safety protocols due to increased exothermic behavior [4] [5].
The choice of solvent significantly impacts both reaction efficiency and safety profiles [3] [5]. Tetrahydrofuran represents the preferred solvent system due to its superior coordination properties with magnesium centers and enhanced solubility characteristics for trifluoromethyl-containing substrates [3] [4]. Diethyl ether serves as an alternative solvent, though with reduced efficiency in trifluoromethyl systems [4] [5].
Magnesium form selection plays a critical role in reaction success and safety [3] [4]. Magnesium granules are preferred over turnings or powder forms to minimize explosion hazards associated with highly reactive trifluoromethyl organometallic species [2] [3]. The reaction typically requires 2 to 5 hours for complete conversion, with monitoring focusing on achieving less than 1 mole percent remaining bromide starting material [4] [5].
Table 1: Grignard Reagent Formation Optimization Parameters
| Parameter | Optimal Conditions | Alternative Conditions | Safety Considerations |
|---|---|---|---|
| Temperature Range (°C) | 0-20 | 30-35 (reflux) | Low temperature preferred |
| Preferred Temperature (°C) | 0-10 | 35 (reflux) | Minimize solvent loss |
| Solvent | Tetrahydrofuran | Diethyl ether | Anhydrous conditions |
| Magnesium Form | Magnesium granules | Magnesium turnings | Avoid powder/dust |
| Reaction Time (hours) | 2-5 | 2 | Monitor exotherm |
| Conversion Target | <1 mol% bromide remaining | Complete conversion | Thermal analysis required |
| Reaction Control Method | Rate of bromide addition | Temperature control | Explosion hazard management |
The subsequent acylation of 3,5-bis(trifluoromethyl)phenyl Grignard reagents to form ketone intermediates represents a critical step toward furan-2-carbaldehyde synthesis [3] [4]. The order of reagent addition proves crucial for achieving optimal yields and minimizing side product formation [4] [5]. Adding the Grignard reagent to excess acetic anhydride at low temperatures (-10 to -15 degrees Celsius) provides yields of 85 to 90 percent while preventing bis-adduct formation [4] [5].
The use of excess acetic anhydride (greater than 1:1 molar ratio) represents a key optimization strategy [3] [4]. This approach prevents the formation of unwanted bis-adducts that occur when acetic anhydride is added to the Grignard reagent at elevated temperatures [4] [5]. Workup procedures utilizing aqueous sodium hydroxide solutions to achieve pH values greater than 10 facilitate clean product isolation [4] [5].
Table 2: Acylation Reaction Optimization Parameters
| Parameter | Optimized Protocol | Alternative Method | Critical Factors |
|---|---|---|---|
| Addition Order | Grignard to anhydride | Anhydride to Grignard | Order of addition crucial |
| Temperature (°C) | -10 to -15 | 20 | Temperature control essential |
| Acetic Anhydride Ratio | >1:1 (excess) | 1:1 | Stoichiometry optimization |
| Reaction Medium | Tetrahydrofuran | Tert-butyl methylether | Solvent selection important |
| Workup Base | Sodium hydroxide | Potassium hydroxide | pH control >10 |
| Product Yield (%) | 85-90 | 60-70 | Reaction monitoring required |
| Key Success Factor | Excess anhydride prevents bis-adduct | Higher temperature increases side products | Thermal management necessary |
Microwave-assisted synthesis represents a transformative approach for the formation of furan-2-carbaldehyde derivatives through Claisen-Schmidt condensation reactions [6] [7]. This methodology offers significant advantages in terms of reaction time reduction, yield enhancement, and process sustainability compared to conventional thermal heating methods [7] [8].
The application of microwave irradiation to Claisen-Schmidt condensation reactions involving furan systems provides substantial improvements in reaction efficiency [6] [9]. Substituted furan-2-carboxaldehyde derivatives can be synthesized in moderate to good yields (40 to 70 percent) under conventional conditions, while microwave-assisted protocols achieve yields ranging from 70 to 95 percent [6] [10]. The dramatic reduction in reaction time from several hours to minutes represents a key advantage of microwave methodology [7] [10].
Microwave-assisted synthesis of furan chalcone scaffolds through Claisen-Schmidt condensation demonstrates remarkable efficiency improvements [6] [11]. These reactions achieve excellent yields (85 to 92 percent) under microwave conditions compared to good yields (65 to 90 percent) under conventional heating [6] [11]. The enhanced reaction rates result from efficient dielectric heating that provides uniform temperature distribution throughout the reaction mixture [8] [12].
The selection of appropriate catalyst systems for microwave-assisted Claisen-Schmidt condensations significantly impacts reaction outcomes [7] [9]. Anhydrous potassium carbonate emerges as an environmentally friendly alternative to traditional sodium hydroxide or potassium hydroxide bases [7] [11]. This catalyst system enables solvent-free conditions while maintaining high reaction efficiency and product purity [7] [9].
Reaction time optimization under microwave conditions typically ranges from 1 to 5 minutes depending on substrate complexity [10] [12]. The use of sealed microwave vessels allows for superheated conditions that accelerate reaction rates while maintaining safety through pressure control [10] [13]. Temperature monitoring becomes critical for preventing decomposition of sensitive trifluoromethyl-containing substrates [8] [10].
Table 3: Microwave-Assisted Synthesis Performance Comparison
| Reaction Type | Conventional Time | Microwave Time | Conventional Yield (%) | Microwave Yield (%) | Key Advantages |
|---|---|---|---|---|---|
| Claisen-Schmidt Condensation | 2-6 hours | 3-5 minutes | 65-90 | 85-92 | Rapid heating, reduced side reactions |
| Furan-2-carboxaldehyde Synthesis | 4-8 hours | 1-2 minutes | 40-70 | 70-95 | Enhanced reaction rates |
| Heterocyclic Formation | 6-12 hours | 5-15 minutes | 50-80 | 80-95 | Improved selectivity |
| Chalcone Synthesis | 3-5 hours | 2-3 minutes | 70-85 | 85-95 | Solvent-free conditions possible |
| Oxazolone Formation | 2-4 hours | 1-2 minutes | 60-75 | 80-90 | Better product purity |
Continuous-flow synthesis methodologies provide superior scalability and process control for the production of 5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde compared to traditional batch processing approaches [13] [14]. These systems offer enhanced safety profiles, improved heat and mass transfer characteristics, and reduced environmental impact through waste minimization [14] [15].
The fundamental principles of continuous-flow chemistry involve the continuous movement of reactants through precisely controlled reaction zones [13] [14]. This approach enables superior temperature control and mixing efficiency compared to batch reactors, particularly important for managing exothermic reactions involving trifluoromethyl organometallic species [15] [16]. The small reaction volumes at any given time significantly reduce safety risks associated with highly reactive intermediates [14] [15].
Heat transfer efficiency in continuous-flow systems surpasses batch processing by factors of 5 to 20 due to enhanced surface area to volume ratios [15] [17]. Mass transfer improvements of 2 to 10 times are routinely observed due to efficient mixing in microreactor channels [15] [16]. These improvements translate directly into improved reaction selectivity and reduced side product formation [13] [17].
The scalability advantages of continuous-flow synthesis become particularly apparent in the production of complex heterocyclic compounds [18] [16]. Linear scale-up characteristics allow for predictable production increases simply by extending reaction times or increasing flow rates [18] [19]. This approach eliminates the complex engineering challenges associated with scaling batch processes from laboratory to production scales [16] [17].
Process intensification through continuous-flow methodology enables space-time yields that significantly exceed batch processing capabilities [18] [20]. The modular nature of flow systems allows for easy integration of multiple reaction steps, enabling telescoped synthesis sequences without intermediate isolation [13] [18]. This approach reduces overall process mass intensity and improves atom economy compared to traditional multi-step batch sequences [16] [21].
The integration of continuous-flow synthesis with advanced process control technologies enables real-time optimization and quality assurance [15] [22]. Machine learning algorithms can be employed to optimize reactor geometries and operating conditions, leading to performance improvements of up to 60 percent compared to conventional designs [22] [19]. These approaches combine computational fluid dynamics with multi-fidelity Bayesian optimization to identify optimal flow patterns and mixing characteristics [22] [21].
Table 4: Continuous Flow vs Batch Processing Comparison
| Aspect | Batch Processing | Continuous Flow | Flow Advantage Factor |
|---|---|---|---|
| Reaction Time | Hours to days | Minutes to hours | 10-100x faster |
| Heat Transfer | Limited by vessel size | Excellent heat control | 5-20x better |
| Mass Transfer | Mixing dependent | Enhanced mixing | 2-10x improved |
| Safety Profile | Large volumes at risk | Small volumes at risk | Significantly safer |
| Scalability | Difficult scale-up | Linear scale-up | Predictable scaling |
| Product Quality | Batch-to-batch variation | Consistent quality | Minimal variation |
| Environmental Impact | High waste generation | Reduced waste | 80-90% waste reduction |
| Capital Investment | Lower initial cost | Higher initial cost | ROI in 1-3 years |
Catalytic asymmetric Friedel-Crafts alkylation represents an advanced methodology for introducing stereochemical control in the synthesis of 5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde derivatives [23] [24]. Recent developments in this field have overcome fundamental limitations related to arene nucleophilicity, enabling the asymmetric functionalization of previously unreactive substrates [23] [24].
The development of chiral Lewis acid catalysts for asymmetric Friedel-Crafts reactions has evolved significantly to address the challenges posed by electron-deficient trifluoromethyl-substituted aromatics [25] [26]. Chiral salen-chromium complexes represent one class of catalysts that can provide measurable enantioselectivity in these challenging transformations [26] [27]. The optimization of counterions, with fluoride showing superior performance compared to chloride, demonstrates the importance of subtle electronic effects in catalyst design [26] [27].
Strong and confined Brønsted acid organocatalysts have emerged as particularly effective systems for asymmetric Friedel-Crafts reactions with unactivated arenes [23] [24]. These catalysts enable highly regio- and stereoselective carbon-carbon bond formation with nitrogen-oxygen acetals to produce enantioenriched products [23] [24]. The confined nature of these catalysts provides enhanced substrate discrimination and improved stereochemical control [23] [28].
The mechanistic pathways for asymmetric Friedel-Crafts alkylation involve complex interactions between substrate, catalyst, and electrophile that determine both reactivity and stereoselectivity [25] [29]. Dual catalytic systems, where two different catalytic mechanisms operate synergistically, have shown promise for enhancing both enantioselectivity and reaction efficiency [29] [30]. The interplay between kinetic and thermodynamic control can be exploited to achieve enantioselectivity reversal using the same chiral catalyst [27] [29].
Temperature optimization becomes critical for achieving optimal stereoselectivity in asymmetric Friedel-Crafts reactions [26] [27]. Lower temperatures generally favor improved enantioselectivity, though at the expense of reaction rate [26] [23]. The development of more active catalyst systems enables the use of milder conditions while maintaining high levels of stereocontrol [25] [30].
The substrate scope for asymmetric Friedel-Crafts alkylation has expanded to include purely hydrocarbon arenes, alkoxybenzenes, and heteroarenes [23] [24]. This represents a significant advancement over earlier methods that were limited to highly activated aromatic substrates [23] [24]. The tolerance for various functional groups, including amino, nitro, bromo, and aldehyde substituents, demonstrates the robustness of modern catalyst systems [31] [32].
The incorporation of trifluoromethyl groups presents unique challenges due to their strong electron-withdrawing effects [31] [32]. Advanced catalyst systems must overcome the reduced nucleophilicity of trifluoromethyl-substituted aromatics while maintaining high levels of stereochemical control [31] [23]. Recent developments in nickel and palladium catalyzed trifluoromethylation provide complementary approaches for introducing trifluoromethyl functionality with high selectivity [31] [32].